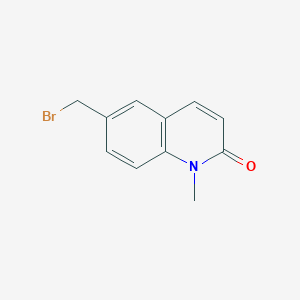
6-(Bromomethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a bromomethyl group at the 6th position and a methyl group at the 1st position of the quinoline ring, with a ketone functional group at the 2nd position. Its molecular formula is C11H10BrNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinoline-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
6-(Bromomethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations and studies.
Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1-methylquinolin-2(1H)-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
6-Bromomethyl-2-methylquinoline: Similar structure but with the methyl group at the 2nd position instead of the 1st.
6-Bromomethyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate: Contains additional functional groups and a dioxolo ring.
Uniqueness: 6-(Bromomethyl)-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
6-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2-6H,7H2,1H3 |
Clé InChI |
APKOFYNJRBPGMU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















